molecular formula C12H7N3O3S2 B12884277 N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine CAS No. 37853-26-2

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine

Cat. No.: B12884277
CAS No.: 37853-26-2
M. Wt: 305.3 g/mol
InChI Key: YPSNYBCDKSISSW-AWNIVKPZSA-N
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Description

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine is a synthetic organic compound that features a combination of nitro, thienyl, and isoxazolamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thienyl groups: Thiophene derivatives can be introduced via coupling reactions.

    Nitro group addition: Nitration reactions can be used to introduce the nitro group into the thienyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thienyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thienyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Nitro-2-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine
  • N-((5-Nitro-3-thienyl)methylene)-3-(3-thienyl)-5-isoxazolamine
  • N-((5-Nitro-3-thienyl)methylene)-3-(2-furyl)-5-isoxazolamine

Properties

CAS No.

37853-26-2

Molecular Formula

C12H7N3O3S2

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C12H7N3O3S2/c16-15(17)12-4-8(7-20-12)6-13-11-5-9(14-18-11)10-2-1-3-19-10/h1-7H/b13-6+

InChI Key

YPSNYBCDKSISSW-AWNIVKPZSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-]

Origin of Product

United States

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